5-[3-(benzyloxy)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-3-carbohydrazide
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Overview
Description
3-(3-(Benzyloxy)phenyl)-N’-(1-(2-thienyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzyloxyphenyl group, a thienyl group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)phenyl)-N’-(1-(2-thienyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with phenol in the presence of a suitable catalyst to form the benzyloxyphenyl group.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a diketone under acidic or basic conditions.
Coupling of the Thienyl Group: The thienyl group is introduced through a coupling reaction with the pyrazole intermediate, often using palladium-catalyzed cross-coupling reactions.
Final Assembly: The final step involves the condensation of the benzyloxyphenyl intermediate with the thienyl-pyrazole intermediate under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzyloxy)phenyl)-N’-(1-(2-thienyl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and thienyl groups, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3-(Benzyloxy)phenyl)-N’-(1-(2-thienyl)ethylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(Benzyloxy)phenyl)-N’-(1-(2-thienyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(Benzyloxy)phenyl)-N’-(1-(2-thienyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- **3-(3-(Methoxy)phenyl)-N’-(1-(2-thienyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- **3-(3-(Ethoxy)phenyl)-N’-(1-(2-thienyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(3-(Benzyloxy)phenyl)-N’-(1-(2-thienyl)ethylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H20N4O2S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(3-phenylmethoxyphenyl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H20N4O2S/c1-16(22-11-6-12-30-22)24-27-23(28)21-14-20(25-26-21)18-9-5-10-19(13-18)29-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-16+ |
InChI Key |
FXNWBRGVOOHRCF-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC3=CC=CC=C3)/C4=CC=CS4 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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